3,3-Dichloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one
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Overview
Description
3,3-Dichloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one is a complex organic compound characterized by its unique structure, which includes a furan ring fused with a cyclooctane ring and substituted with two chlorine atoms
Preparation Methods
The synthesis of 3,3-Dichloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:
Formation of the cyclooctane ring: This can be achieved through cyclization reactions involving suitable starting materials.
Introduction of the furan ring: The furan ring can be introduced via cyclization reactions involving oxygen-containing precursors.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency.
Chemical Reactions Analysis
3,3-Dichloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium hydroxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
3,3-Dichloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound may be used in studies involving enzyme inhibition or as a probe to study biological pathways.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 3,3-Dichloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one exerts its effects involves interactions with specific molecular targets. These interactions can include binding to enzymes or receptors, leading to modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
3,3-Dichloro-3,3a,4,5,6,7-hexahydrocycloocta[b]furan-2(9aH)-one can be compared with other similar compounds, such as:
3,4-Dichloroaniline: A compound with a similar dichloro substitution pattern but different ring structure.
3,5-Dichloroaniline: Another dichloro-substituted compound with a different arrangement of chlorine atoms.
3,6-Dichloro-1,2,4,5-tetrazine: A compound with a different ring system but similar dichloro substitution.
The uniqueness of this compound lies in its specific ring structure and substitution pattern, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C10H12Cl2O2 |
---|---|
Molecular Weight |
235.10 g/mol |
IUPAC Name |
(8Z)-3,3-dichloro-3a,4,5,6,7,9a-hexahydrocycloocta[b]furan-2-one |
InChI |
InChI=1S/C10H12Cl2O2/c11-10(12)7-5-3-1-2-4-6-8(7)14-9(10)13/h4,6-8H,1-3,5H2/b6-4- |
InChI Key |
ZYCCNIJHTQIFMX-XQRVVYSFSA-N |
Isomeric SMILES |
C1CCC2C(/C=C\C1)OC(=O)C2(Cl)Cl |
Canonical SMILES |
C1CCC2C(C=CC1)OC(=O)C2(Cl)Cl |
Origin of Product |
United States |
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